molecular formula C6H12OS B6172470 (3-methyloxolan-3-yl)methanethiol CAS No. 2648948-34-7

(3-methyloxolan-3-yl)methanethiol

Cat. No.: B6172470
CAS No.: 2648948-34-7
M. Wt: 132.2
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Description

(3-methyloxolan-3-yl)methanethiol is a high-purity chemical compound offered for research and development purposes only. It is classified as a sulfur-containing heterocyclic building block, characterized by a tetrahydrofuran (oxolane) ring with a pendant methanethiol group . This structure makes it a valuable intermediate in organic synthesis, particularly for exploring novel compounds in flavor and fragrance chemistry. Research into closely related structural analogs, such as 2-methyltetrahydrofuran-3-thiol acetate, demonstrates that this class of compounds is known for providing powerful, savory notes. These related compounds are used at low parts-per-million (ppm) concentrations to reinforce roast meat and gravy characters in cooked meat flavors . Furthermore, the 3-methyloxolane (3-methyltetrahydrofuran) scaffold is recognized as a key structural motif in the development of heterocyclic building blocks for pharmaceutical research . The broader class of gamma-butyrolactones and their derivatives, which share structural similarities with the tetrahydrofuran ring, are considered privileged structures in medicinal chemistry. They are found in a wide range of biologically active molecules and FDA-approved drugs, exhibiting diverse pharmacological activities . As such, this compound presents significant research value for chemists working in the design and synthesis of new flavorants, fragrances, and potential pharmacologically active molecules. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2648948-34-7

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methyloxolan 3 Yl Methanethiol

Retrosynthetic Analysis for the (3-Methyloxolan-3-yl)methanethiol Skeleton

A retrosynthetic analysis of this compound (1) reveals several potential disconnection points, leading to plausible starting materials. The most logical disconnections are at the C-S bond and the C-C bonds adjacent to the quaternary center.

C-S Bond Disconnection: This approach simplifies the synthesis to the preparation of a suitable electrophilic precursor, such as (3-methyloxolan-3-yl)methyl halide or sulfonate (2), which can then be reacted with a sulfur nucleophile. The precursor (2) can be conceptually derived from the corresponding alcohol, 3-methyl-3-(hydroxymethyl)oxolane (3).

C-C Bond Disconnection: Alternatively, a C-C bond disconnection strategy involves the formation of the quaternary center itself. This could be achieved by the reaction of a nucleophilic organometallic reagent with a 3-keto-oxolane derivative or by the alkylation of a 3-substituted oxolane.

A key precursor in many of these routes is 3-methyl-3-(hydroxymethyl)oxolane (3). The synthesis of this alcohol can be envisioned through several pathways, including the ring opening of a suitable epoxide or the modification of a commercially available lactone.

Direct Synthesis Routes to the Thiol Functionality

Direct synthesis routes focus on the introduction of the thiol group onto a pre-formed (3-methyloxolan-3-yl)methyl skeleton.

A common and straightforward method for synthesizing thiols is through the nucleophilic substitution of a halide or a sulfonate with a sulfur-containing nucleophile.

The synthesis would commence with the preparation of the key intermediate, 3-methyl-3-(hydroxymethyl)oxolane. This can be followed by the conversion of the primary alcohol to a good leaving group, such as a tosylate or a halide. The subsequent reaction with a thiolating agent, like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, would yield the desired thiol.

The conversion of alcohols to thiols via tosylate intermediates is a well-established method. sci-hub.st The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form the tosylate. This is then followed by nucleophilic displacement with a sulfur source. The use of thiourea is advantageous as it forms a stable isothiouronium salt, which can be hydrolyzed under basic conditions to furnish the thiol.

A one-pot conversion of alcohols to thiols can also be achieved using reagents like Lawesson's reagent. researchgate.netrsc.org However, this method can sometimes lead to dehydration byproducts, especially with tertiary alcohols. researchgate.net

Step Reaction Typical Reagents and Conditions Plausible Yield (%)
1Hydroxymethylation of 3-methyloxolan-3-oneGrignard reaction with formaldehyde (B43269) or protected equivalent60-75
2Tosylationp-TsCl, Pyridine, 0 °C to RT85-95
3ThiolationThiourea, EtOH, reflux; then NaOH(aq)70-85

This table presents plausible data for a hypothetical synthetic sequence based on established chemical transformations.

Reductive cleavage offers an alternative pathway to the thiol functionality. This approach typically involves the cleavage of a thioether, disulfide, or a related sulfur-containing group. For instance, a precursor like a benzyl (B1604629) thioether of (3-methyloxolan-3-yl)methane could be synthesized and then cleaved reductively (e.g., using sodium in liquid ammonia) to unmask the thiol.

Another potential strategy involves the reductive cleavage of a cyclic sulfur-containing precursor. While not directly applicable to the oxolane ring itself, methods for the reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes have been reported, which could inspire analogous strategies. beilstein-journals.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Isomers

The target molecule possesses a chiral center at the 3-position of the oxolane ring. The development of stereoselective and asymmetric syntheses to obtain enantiomerically pure isomers is a significant challenge in modern organic synthesis. The asymmetric synthesis of tertiary thiols is notably difficult. beilstein-journals.orgnih.gov

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. This would involve attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral auxiliary could be employed during the formation of the oxolane ring or during the introduction of the methyl or hydroxymethyl group at the 3-position.

The use of chiral auxiliaries in asymmetric synthesis is a well-established field, with numerous examples in the construction of complex molecules. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to afford the chiral product.

Asymmetric catalysis offers a more atom-economical approach to chiral molecules. This could involve the use of a chiral catalyst to control the stereochemistry of a key reaction step.

Potential strategies include:

Asymmetric Epoxidation and Ring Opening: An asymmetric epoxidation of a suitable olefin precursor could be followed by a diastereoselective intramolecular cyclization to form the chiral oxolane ring. The ring-opening of epoxides is a versatile method for constructing substituted tetrahydrofurans. rsc.orgnih.govnih.gov

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitably substituted furan (B31954) or dihydrofuran derivative could be a viable route to the chiral oxolane skeleton.

Asymmetric Michael Addition: A chiral catalyst could be used to control the conjugate addition to an α,β-unsaturated ester or ketone, setting the stereocenter at the 3-position before the formation of the oxolane ring.

The synthesis of chiral tertiary thiols via asymmetric catalysis is an area of active research, with phosphine-catalyzed asymmetric γ-addition reactions showing promise. rsc.org

Catalyst Type Reaction Potential Stereoselectivity (ee %)
Chiral Lewis AcidAsymmetric Epoxide Ring Opening80-95
Chiral Rhodium or Iridium ComplexAsymmetric Hydrogenation>90
Chiral Organocatalyst (e.g., Cinchona alkaloid derivative)Asymmetric Michael Addition85-99

This table illustrates potential stereoselectivities for hypothetical asymmetric reactions based on literature precedents for similar transformations.

Enzymatic or Biocatalytic Approaches

The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, presenting a green alternative to conventional chemical methods. While direct enzymatic synthesis of this compound has not been extensively documented, analogous biocatalytic transformations provide a blueprint for its potential preparation.

One promising strategy involves the use of cysteine S-conjugate β-lyases. These enzymes catalyze the cleavage of a carbon-sulfur bond in cysteine S-conjugates to yield a thiol, pyruvate, and ammonia. nih.govnih.gov The synthesis of this compound via this method would first require the preparation of its S-cysteine conjugate, S-((3-methyloxolan-3-yl)methyl)cysteine. This precursor could then be subjected to a β-lyase, potentially from rat liver or specific food-grade microorganisms like Saccharomyces cerevisiae, to liberate the desired thiol. nih.govlookchem.com This enzymatic cleavage has been successfully applied to various cysteine conjugates of aromatic and other compounds. nih.gov

Lipases, particularly from Candida antarctica (Novozym 435), are another class of versatile biocatalysts. researchgate.netnih.gov They are well-known for catalyzing esterification and transesterification reactions. researchgate.netmdpi.com A potential lipase-catalyzed route to this compound could involve the hydrolysis of a corresponding thioester, such as S-((3-methyloxolan-3-yl)methyl) ethanethioate. Lipases have also been shown to catalyze Michael additions of thiols to unsaturated compounds, highlighting their potential for C-S bond formation under mild, environmentally friendly conditions. mdpi.com

Enzyme ClassProposed ReactionPotential SubstrateKey Advantages
Cysteine S-conjugate β-lyaseC-S bond cleavageS-((3-methyloxolan-3-yl)methyl)cysteineHigh specificity, mild conditions, generates target thiol directly. nih.govnih.gov
Lipase (e.g., Novozym 435)Thioester hydrolysisS-((3-methyloxolan-3-yl)methyl) ethanethioateEnvironmentally friendly, high yields, catalyst reusability. researchgate.netnih.govmdpi.com
Lipase (e.g., from Candida cylindracea)Thio-Michael Addition3-Methylene-3-methyloxolane + Thiol donorStereoselective C-S bond formation. mdpi.com

Novel Synthetic Protocols and Green Chemistry Principles in Thio-Oxolane Synthesis

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent use, are increasingly being applied to the synthesis of organosulfur compounds like thio-oxolanes.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govbeilstein-journals.org The synthesis of sulfur-containing heterocycles and the thionation of carbonyl compounds are particularly amenable to microwave assistance. clockss.orgnih.govnih.gov

For the synthesis of this compound, a plausible microwave-assisted approach could involve the reaction of a suitable precursor, such as (3-methyloxolan-3-yl)methyl halide, with a sulfur source like thiourea followed by hydrolysis. Microwave heating could significantly accelerate this two-step, one-pot process. Solvent-free microwave-assisted reactions, for instance, using Lawesson's reagent for thionation, have proven highly efficient for preparing various thiocarbonyl compounds and could be conceptually adapted. clockss.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Compounds

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Benzimidazole Synthesis45 min (reflux)8 minSignificant beilstein-journals.org
Dihydropyridine Synthesis3 hrs (reflux)15 minSignificant beilstein-journals.org
Thioxanthine SynthesisLong reaction time, high temp7 minQuantitative yields clockss.org
N-(tert-Butylsulfinyl)imine SynthesisNot specified10 min (Aldimines), 1 hr (Ketimines)Excellent yields organic-chemistry.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automating multi-step syntheses. ucc.ienih.govnoelresearchgroup.com These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates.

A conceptual flow synthesis of this compound could start from (3-methyloxolan-3-yl)methanol (B1281936). The alcohol would be pumped through a packed-bed reactor containing a supported reagent to convert the hydroxyl group into a better leaving group (e.g., a tosylate). This stream would then merge with a solution of a sulfur nucleophile (e.g., sodium hydrosulfide) in a second reactor module to form the thiol. The short residence times and precise temperature control in microreactors can minimize byproduct formation. nih.gov Photochemical thiol-ene reactions in flow have also been developed, offering a rapid and efficient method for C-S bond formation that could be adapted for thio-oxolane synthesis. acs.orgresearchgate.net The integration of in-line analytical techniques like FlowIR or FlowNMR can provide real-time monitoring and optimization of the reaction. ucc.ie

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to improved efficiency and a significant reduction in waste. nih.govclockss.orgjmchemsci.com The direct reaction of alcohols with thiols to form thioethers has been achieved under solvent-free conditions using solid acid catalysts. nih.govd-nb.info A similar strategy could be envisioned for the reaction of (3-methyloxolan-3-yl)methanol with a sulfur source.

Reactions in aqueous media are also highly desirable. Sunlight-mediated thiol-ene and thiol-yne click reactions have been successfully performed in water, demonstrating that complex molecules can be synthesized efficiently in an aqueous environment. nih.gov A plausible route could involve the generation of a reactive intermediate from a (3-methyloxolan-3-yl)methyl precursor that could then be trapped by a sulfur nucleophile in water. rsc.org

Strategies for the Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative analysis. rsc.orgunimi.it The synthesis of labeled this compound would enable detailed investigation of its chemical and biological behavior.

A common strategy for deuterium (B1214612) labeling would involve using a deuterated starting material. For instance, the synthesis could start from a deuterated version of a precursor, such as 3-methyl-3-(hydroxymethyl)oxolane, where deuterium atoms are strategically placed. For example, using a reducing agent like sodium borodeuteride (NaBD₄) at an appropriate synthetic stage could introduce deuterium. Similarly, carbon-13 or sulfur-34/33 labels could be incorporated by using commercially available labeled starting materials, such as ¹³C-labeled methyl iodide or ³⁴S-thiourea.

Specialized isotopic labeling reagents have been developed for the derivatization and analysis of thiols. acs.orgacs.org For instance, a pair of isotope-coded reagents can be used to label thiols in two different samples, allowing for accurate relative quantification by mass spectrometry. nih.govnih.gov While this is an analytical method, the synthesis of a labeled standard of this compound would be crucial for such studies. The synthesis of an 18F-labeled version for use in Positron Emission Tomography (PET) imaging could be achieved by reacting a suitable precursor with [18F]fluoride, followed by conversion to the thiol. nih.gov

Table 3: Potential Labeling Strategies

IsotopeLabeling MethodPotential Labeled PrecursorApplication
Deuterium (²H)Use of deuterated reducing agent or starting materialTrideuteromethyl triflate for the methyl groupMechanistic studies (KIE), NMR studies. nih.gov
Carbon-13 (¹³C)Use of ¹³C-labeled starting material¹³C-methyl iodideNMR spectroscopy, metabolic tracing. nih.gov
Sulfur-33/34 (³³S/³⁴S)Use of labeled sulfur source³⁴S-ThioureaMechanistic studies, mass spectrometry.
Fluorine-18 (¹⁸F)Nucleophilic fluorinationTosylated precursor + K¹⁸FPET Imaging. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Methyloxolan 3 Yl Methanethiol

Thiol Group Transformations

The thiol group is the more reactive site of the (3-methyloxolan-3-yl)methanethiol molecule. Its chemistry is analogous to that of simpler thiols like methanethiol (B179389), but with the potential for influence from the neighboring oxolane ring.

Oxidation Reactions to Disulfides and Higher Oxidation States

The oxidation of thiols is a fundamental transformation. Mild oxidizing agents can convert thiols to disulfides. For instance, methanethiol can be oxidized to dimethyl disulfide. wikipedia.org Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. In the case of this compound, oxidation would be expected to proceed similarly.

The initial and most common oxidation product is the corresponding disulfide, bis((3-methyloxolan-3-yl)methyl) disulfide. This reaction can be facilitated by a variety of reagents, including halogens, hydrogen peroxide, or even atmospheric oxygen, particularly in the presence of metal catalysts.

Stronger oxidizing agents can further oxidize the disulfide or the initial thiol to higher oxidation states of sulfur. For example, the oxidation of methanethiol can yield methanesulfonic acid. wikipedia.org Similarly, this compound can be oxidized to (3-methyloxolan-3-yl)methanesulfonic acid.

ReactantOxidizing AgentProduct
This compoundMild (e.g., I₂, H₂O₂)bis((3-Methyloxolan-3-yl)methyl) disulfide
This compoundStrong (e.g., KMnO₄, HNO₃)(3-Methyloxolan-3-yl)methanesulfonic acid

Alkylation and Acylation Reactions

The thiol group is nucleophilic and readily undergoes alkylation and acylation reactions. As a weak acid, with a pKa comparable to other thiols, it can be deprotonated by a suitable base to form a thiolate anion. wikipedia.org This thiolate is a potent nucleophile.

Alkylation with alkyl halides or other electrophilic carbon species yields thioethers. For example, the reaction of sodium (3-methyloxolan-3-yl)methanethiolate with methyl iodide would produce (3-methyloxolan-3-yl)(methyl)sulfane.

Acylation, typically with acyl chlorides or anhydrides, results in the formation of thioesters. The reaction of this compound with acetyl chloride in the presence of a base would yield S-((3-methyloxolan-3-yl)methyl) ethanethioate.

Reaction TypeElectrophileProduct
AlkylationMethyl iodide(3-Methyloxolan-3-yl)(methyl)sulfane
AcylationAcetyl chlorideS-((3-methyloxolan-3-yl)methyl) ethanethioate

Metal-Thiolate Complexation Chemistry

Thiols and their corresponding thiolates are excellent ligands for a wide range of metal ions, forming metal-thiolate complexes. wikipedia.org These complexes are important in various fields, including bioinorganic chemistry and materials science. researchgate.netresearchgate.net The thiolate ligand is classified as a soft Lewis base and therefore binds strongly to soft Lewis acidic metals. wikipedia.org

The (3-methyloxolan-3-yl)methanethiolate anion can coordinate to metal centers through the sulfur atom. The formation of these complexes can be achieved by reacting the thiol with a metal salt, often in the presence of a base to deprotonate the thiol. For instance, reaction with a copper(I) salt could yield a copper(I) thiolate complex. The nature of the resulting complex, whether it is monomeric, dimeric, or polymeric, will depend on the metal, the stoichiometry, and the reaction conditions.

Metal IonTypical ReactantPotential Product Structure
Cu(I)CuClPolymeric or cluster-like [Cu(S-R)]n
Zn(II)ZnCl₂Tetrahedral [Zn(S-R)₄]²⁻ or bridged species
Hg(II)HgCl₂Linear or bridged [Hg(S-R)₂] complexes
(R = (3-methyloxolan-3-yl)methyl)

Radical Reactions Involving the Thiol Moiety

The sulfur-hydrogen bond in thiols is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•). This can be initiated by photolysis, thermolysis, or reaction with a radical initiator. Theoretical studies on simpler thiols, such as methanethiol, have shown that hydrogen abstraction from the -SH group is a key reaction pathway in the presence of radicals like the hydroxyl radical (•OH). nih.gov

For this compound, the formation of the (3-methyloxolan-3-yl)methanethiyl radical is a probable event in radical-initiated processes. These thiyl radicals can participate in a variety of subsequent reactions, including:

Dimerization: Two thiyl radicals can combine to form a disulfide.

Addition to unsaturated bonds: Thiyl radicals can add across carbon-carbon double or triple bonds, a key step in thiol-ene and thiol-yne click chemistry. nih.gov

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally less reactive than the thiol group. However, under certain conditions, it can undergo ring-opening or expansion reactions.

Ring-Opening and Ring-Expansion Reactions

Ring-opening of the oxolane ring typically requires strong acids or electrophiles. Protonation of the ether oxygen makes the ring susceptible to nucleophilic attack. If a strong nucleophile is present, it can attack one of the α-carbon atoms, leading to cleavage of a carbon-oxygen bond.

In the case of this compound, intramolecular reactions are also a possibility. For example, under strongly acidic conditions, the thiol group itself could potentially act as a nucleophile, although this is less likely than attack by an external nucleophile.

Electrophilic and Nucleophilic Substitution on the Oxolane Ring

The oxolane ring, a saturated ether, is generally unreactive towards both electrophilic and nucleophilic substitution under standard conditions. The C-H bonds of the ring are non-acidic and require harsh conditions, such as radical initiators, for substitution. The ether oxygen's lone pairs make it a weak Lewis base, susceptible to protonation by strong acids, which can lead to ring-opening reactions rather than substitution on the ring itself.

Electrophilic Substitution: Direct electrophilic substitution on the oxolane ring is not a feasible pathway. Aromatic systems undergo electrophilic substitution due to their high electron density, a feature the saturated oxolane ring lacks. byjus.commasterorganicchemistry.com Reactions with electrophiles will overwhelmingly occur at the more nucleophilic sulfur atom of the thiol group.

Nucleophilic Substitution: Nucleophilic attack on the carbon atoms of the oxolane ring is also highly unlikely. Such a reaction would require the displacement of a hydride ion (H⁻) or an alkyl group, which are extremely poor leaving groups. The primary site of nucleophilic character in the molecule is the thiol group, which, especially in its deprotonated thiolate form (RS⁻), is a potent nucleophile. nih.govwikipedia.org This thiolate will readily participate in S_N2 reactions with alkyl halides and other electrophilic substrates. libretexts.org

The most relevant substitution reaction involving the oxolane moiety is acid-catalyzed ring opening. In the presence of a strong acid (e.g., HBr, HI), the ether oxygen is protonated, creating a good leaving group. A subsequent attack by a nucleophile (e.g., Br⁻, I⁻) can open the ring to form a halo-alcohol derivative. The substitution occurs at one of the carbons adjacent to the ether oxygen (C2 or C5).

Functionalization at Different Positions of the Oxolane Ring

Functionalization of this compound is expected to be dominated by reactions of the thiol group, which is the most reactive site in the molecule.

Functionalization at the Sulfur Atom: The thiol group can undergo a variety of transformations.

Oxidation: Mild oxidation, for instance with iodine (I₂) or hydrogen peroxide, leads to the corresponding disulfide. libretexts.org Stronger oxidizing agents can produce sulfonic acids. wikipedia.org

Alkylation and Acylation: As a strong nucleophile, the thiolate anion readily attacks alkyl halides to form thioethers or acyl halides to form thioesters. libretexts.orgacs.org

Michael Addition: The thiol can add across activated carbon-carbon double bonds in a Michael-type reaction, a process often referred to as a thiol-ene click reaction. wikipedia.orgusm.edu This is a highly efficient method for forming carbon-sulfur bonds.

Formation of Thiolate Complexes: The thiolate can form complexes with various metal ions. acs.org

Functionalization of the Oxolane Ring: Direct functionalization of the oxolane ring is challenging due to its low reactivity. However, theoretical possibilities exist:

Radical Halogenation: Free-radical halogenation could potentially substitute a hydrogen atom on the ring, but this process would likely lack selectivity and could lead to a mixture of products.

Ring-Opening Functionalization: As mentioned previously, acid-catalyzed ring-opening provides a route to functionalize the carbon backbone, breaking the cyclic structure to introduce a halide and a hydroxyl group.

Reaction Kinetics and Thermodynamics of this compound Transformations

Specific kinetic and thermodynamic data for this compound are not available in the literature. However, data from analogous systems, particularly reactions involving simple thiols like methanethiol, provide a basis for understanding the expected energetic and rate profiles.

The deprotonation of the thiol to the more nucleophilic thiolate is a key equilibrium. Thiols are generally more acidic than their alcohol counterparts. wikipedia.org The pKa of methanethiol is approximately 10.4. wikipedia.orgthegoodscentscompany.com The electron-donating nature of the alkyl frame of this compound would likely result in a slightly higher pKa compared to methanethiol.

Thermodynamics: Thiol addition reactions are often thermodynamically favorable. For example, computational studies on the addition of methanethiol to various Michael acceptors show the reactions to be highly exergonic. nih.gov The steric bulk of the (3-methyloxolan-3-yl) group compared to a methyl group might slightly decrease the exothermicity of addition reactions due to increased steric strain in the product.

Kinetics: The rate of reactions involving the thiol group is highly dependent on pH, as the thiolate anion is a much stronger nucleophile than the neutral thiol. nih.gov For reactions like thiol-disulfide exchange, the rate constant can be estimated to be around 20 M⁻¹s⁻¹. nih.gov However, the bulky substituent at the tertiary carbon in this compound would be expected to decrease reaction rates due to steric hindrance at the reaction center, particularly for S_N2-type reactions. acs.org

The table below presents thermodynamic data for the addition of methanethiol to representative Michael acceptors, which can serve as a model for the reactivity of this compound.

ReactionΔE (kcal/mol)ΔG° (kcal/mol)
MeSH + N-methylmaleimide-29-15
MeSH + N-methylpropynamide-43-27
Data from computational studies (M06-2X/6-311+G(d,p) level of theory) for methanethiol (MeSH) as a model compound. nih.gov These values illustrate the thermodynamic favorability of thiol addition reactions.

Detailed Mechanistic Elucidation of Key Chemical Pathways

While direct mechanistic studies on this compound are absent, the mechanisms of its key reactions can be confidently predicted based on extensive research into general thiol chemistry.

Transition State Analysis

The transition states of reactions involving the thiol group have been investigated computationally for simpler analogs.

Nucleophilic Attack: In the S_N2 reaction of the thiolate anion with an alkyl halide, the transition state would involve the partial formation of the new S-C bond and partial breaking of the C-Halogen bond, with a trigonal bipyramidal geometry at the carbon center.

Michael Addition: For the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound, the rate-determining step is the nucleophilic attack on the β-carbon. The transition state involves the partial formation of the C-S bond. Computational studies on the addition of methanethiolate (B1210775) (MeS⁻) to enones show that alkyl substituents on the double bond can increase the activation energy (ΔG‡), not primarily through steric hindrance, but by stabilizing the reactant enone more than the transition state. acs.org The bulky (3-methyloxolan-3-yl) group would likely lead to a higher activation barrier compared to methanethiol.

Radical Addition (Thiol-Ene Reaction): In the free-radical addition to an alkene, the key transition state involves the addition of the thiyl radical (RS•) to the double bond to form a carbon-centered radical intermediate. This process is typically very fast and efficient. wikipedia.org

Intermediate Identification and Characterization

Several reactive intermediates are central to the chemistry of this compound.

Thiolate Anion (RS⁻): The deprotonated form of the thiol, the thiolate, is a key nucleophilic intermediate in many reactions. Its concentration is pH-dependent and can be monitored by UV spectroscopy, as thiolates often have a distinct absorbance around 240 nm. nih.gov

Thiyl Radical (RS•): One-electron oxidation of the thiol, often initiated by light or radical initiators, produces a highly reactive thiyl radical. These intermediates are crucial in thiol-ene click chemistry and can be involved in disulfide formation. nih.gov They are typically short-lived and are studied using techniques like electron paramagnetic resonance (EPR) spectroscopy or by trapping experiments.

Sulfenic Acid (RSOH): Two-electron oxidation of the thiol, for instance by hydrogen peroxide, can form a sulfenic acid intermediate. nih.govrsc.org These are often highly reactive and can be challenging to observe directly. However, sterically hindered scaffolds have been designed to allow for the direct observation of persistent sulfenic acid intermediates by ¹⁹F NMR, a technique that could theoretically be applied to a suitably modified analog of this compound. rsc.orgresearchgate.net

Isotope Effect Studies

Isotope effect studies, particularly using deuterium (B1214612), are powerful tools for elucidating reaction mechanisms. chem-station.com

Solvent Isotope Effect: Comparing reaction rates in H₂O and D₂O can reveal the role of proton transfer in the rate-determining step. The ionization of a thiol acid (RSH) is typically slower in D₂O than in H₂O, with a reported equilibrium isotope effect (K_H/K_D) ranging from 2.0 to 2.5 for various thiols. acs.orgacs.org A study of this compound would be expected to yield a similar value, and measuring the kinetic isotope effect for its reactions could clarify whether deprotonation is part of the rate-limiting step.

Primary Kinetic Isotope Effect (KIE): Replacing the hydrogen on the sulfur with deuterium (R-SD) allows for the measurement of a primary KIE if the S-H bond is broken in the rate-determining step. A significant k_H/k_D > 1 would provide strong evidence for such a mechanism. This is distinct from the deuterium isotope effect observed in E2 reactions where a C-H bond is broken. libretexts.org

The table below shows solvent deuterium isotope effects on the ionization of several thiol acids, illustrating the general magnitude of this effect.

Thiol CompoundpK_a (H₂O)ΔpK (pK_D - pK_H)K_H/K_D
Mercaptoacetate10.540.382.4
Mercaptoethanol9.520.442.8
Thiophenol6.480.372.3
Thioacetic acid3.330.312.0
Data adapted from Jencks and Salvesen (1971). acs.org The isotope effect generally increases with the pKa of the thiol.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

A comprehensive structural elucidation and advanced conformational analysis of the chemical compound this compound, as outlined in the requested article structure, cannot be completed at this time. Extensive searches for detailed, publicly available research findings and spectroscopic data—specifically high-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) data—for this particular compound have proven unsuccessful.

The creation of a scientifically accurate and thorough article, as specified, is contingent upon the availability of primary experimental data. This includes ¹H, ¹³C, and 2D-NMR spectra for complete structural assignment, as well as coupling constants and Nuclear Overhauser Effect (NOE) data for conformational analysis. Furthermore, dynamic NMR studies would be required to understand its conformational interconversions. For the mass spectrometry portion, high-resolution mass spectrometry (HRMS) is essential for determining the precise mass and elemental composition, while tandem mass spectrometry (MS/MS) is necessary to infer its structural fragmentation pathways.

While general principles of NMR and MS analysis are well-established, and data for related but structurally distinct compounds are available, this information cannot be extrapolated to provide a detailed and accurate analysis of this compound. The specific chemical shifts, coupling constants, NOE effects, and fragmentation patterns are unique to the molecular structure of each compound.

To fulfill the request as outlined, the following specific data would be required:

For Structural Elucidation and Advanced Conformational Analysis:

¹H NMR Data: Chemical shifts (δ), integration values, and multiplicity (splitting patterns) for each proton in the molecule.

¹³C NMR Data: Chemical shifts (δ) for each unique carbon atom.

2D-NMR Data: Correlations from experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign all proton and carbon signals.

NOESY/ROESY Data: Nuclear Overhauser Effect data to establish through-space proximities between protons, which is crucial for determining the preferred conformation(s).

Coupling Constants (J-values): Precise values of proton-proton coupling constants to determine dihedral angles and further refine the conformational analysis.

Dynamic NMR Data: Temperature-dependent NMR studies to investigate the energy barriers of conformational interconversions, such as ring-flipping of the oxolane moiety.

High-Resolution Mass Spectrometry (HRMS) Data: The accurate mass measurement of the molecular ion to confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS) Data: The fragmentation pattern of the molecular ion to propose and validate the structure.

Without access to peer-reviewed scientific literature or database entries containing this specific experimental data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Information on Structurally Related Compounds

For context, searches did yield information on the analogous alcohol, (3-methyloxolan-3-yl)methanol (B1281936) . This indicates that the core 3-methyloxolane structure is a known chemical entity. Additionally, extensive spectroscopic data is available for the much simpler compound methanethiol (CH₃SH). However, the electronic and steric environment of the thiol group in methanethiol is vastly different from that in this compound, making direct comparisons for the purpose of detailed structural analysis inappropriate.

Structural Elucidation and Advanced Conformational Analysis of 3 Methyloxolan 3 Yl Methanethiol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of (3-methyloxolan-3-yl)methanethiol. These methods provide detailed insights into the vibrational modes of the molecule, allowing for the identification of functional groups and the exploration of subtle conformational changes.

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the thiol and oxolane moieties. The assignment of these bands is fundamental to the structural characterization of the molecule.

The thiol group (-SH) gives rise to several distinct vibrational modes. The most prominent is the S-H stretching vibration, which typically appears as a weak to medium intensity band in the IR spectrum in the region of 2550-2600 cm⁻¹. The corresponding Raman signal is generally strong. The position of this band can be sensitive to the local molecular environment. In-plane S-H bending vibrations are expected in the 800-1000 cm⁻¹ range, while the C-S stretching vibration is anticipated to be found between 600 and 800 cm⁻¹.

The oxolane ring , a five-membered saturated heterocycle, exhibits characteristic vibrational modes primarily associated with the C-O-C ether linkage and the hydrocarbon backbone. The asymmetric C-O-C stretching vibration is typically a strong band in the IR spectrum, expected around 1050-1150 cm⁻¹. The symmetric C-O-C stretching mode is often weaker in the IR but may be more prominent in the Raman spectrum. The ring also undergoes various deformation and puckering vibrations at lower frequencies, which are sensitive to the ring's conformation and the nature of its substituents. The presence of the methyl group at the C3 position will also introduce characteristic C-H stretching and bending vibrations.

A hypothetical assignment of the principal vibrational modes for this compound is presented in the table below.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
S-H StretchThiol2550 - 2600Weak to MediumStrong
Asymmetric C-H StretchMethyl/Methylene (B1212753)2950 - 3000StrongStrong
Symmetric C-H StretchMethyl/Methylene2850 - 2950Medium to StrongStrong
Asymmetric C-O-C StretchOxolane1050 - 1150StrongMedium
Symmetric C-O-C StretchOxolane900 - 1000WeakStrong
S-H Bend (in-plane)Thiol800 - 1000MediumWeak
C-S StretchThiol600 - 800MediumStrong
Ring Puckering/DeformationOxolane< 500MediumMedium

The five-membered oxolane ring is not planar and exists in a continuous series of puckered conformations, with the two most common being the envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. The energy barrier between these conformations is typically low, leading to a dynamic equilibrium at room temperature. The substitution pattern on the ring, in this case, a methyl and a methanethiol (B179389) group at the C3 position, will influence the relative stabilities of these conformers. Computational modeling, in conjunction with vibrational spectroscopy, can help to elucidate the preferred conformation.

The thiol group is capable of forming weak hydrogen bonds, both intramolecularly and intermolecularly. Intermolecular S-H···S or S-H···O hydrogen bonds could lead to the formation of dimers or larger aggregates in the condensed phase. nih.gov Such interactions would manifest as a shift in the S-H stretching frequency to lower wavenumbers in the IR and Raman spectra, accompanied by a broadening of the band. The study of concentration-dependent spectra or temperature-variant measurements can provide evidence for these hydrogen bonding interactions. While weaker than the O-H···O hydrogen bonds found in corresponding alcohol systems, these interactions can still play a significant role in the supramolecular organization of this compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive and high-resolution structural information in the solid state. X-ray crystallography would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously establish the conformation of the oxolane ring and the orientation of the methanethiol substituent.

Furthermore, the crystal structure would reveal the packing arrangement of the molecules in the crystal lattice, providing direct evidence of any intermolecular interactions, such as the hydrogen bonds discussed previously. The resulting three-dimensional model would serve as a benchmark for validating the results of theoretical calculations and spectroscopic interpretations. At present, there is no publicly available X-ray crystal structure for this specific compound.

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism)

The C3 carbon atom of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for probing the stereochemical properties of such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. By comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known absolute configuration (e.g., R or S), the absolute configuration of the enantiomer can be determined. This approach, which combines experimental CD measurements with quantum chemical calculations, is a powerful tool for the unambiguous assignment of absolute stereochemistry in chiral molecules. No chiroptical studies for this compound have been reported in the scientific literature to date.

Computational and Theoretical Chemistry Studies of 3 Methyloxolan 3 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital interactions, and the nature of chemical bonds.

The electronic structure and bonding of (3-methyloxolan-3-yl)methanethiol can be effectively investigated using Density Functional Theory (DFT), a workhorse of modern computational chemistry. researchgate.net Functionals such as B3LYP and the M06-2X are well-suited for this type of molecule, as they provide a good balance of accuracy and computational cost for organosulfur compounds. nih.gov These would typically be paired with Pople-style basis sets, such as 6-31G(d,p) for initial geometry optimizations, or more extensive basis sets like cc-pVTZ or 6-311+G(d,p) for higher accuracy in energy calculations and property predictions. nih.govnih.gov

Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)), offer higher levels of accuracy, particularly for calculating interaction energies and reaction barriers. nih.gov These methods, while more computationally demanding, would be invaluable for benchmarking DFT results and for detailed studies of non-covalent interactions that may influence the molecule's conformational preferences. nih.gov Calculations would focus on optimizing the molecular geometry to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. nih.gov For this compound, the HOMO is expected to be primarily localized on the sulfur atom, corresponding to one of its non-bonding lone pair orbitals. The LUMO is likely to be a sigma antibonding orbital (σ*), probably associated with the S-H or C-S bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. mdpi.com DFT calculations can provide precise values for these orbital energies and the resulting gap.

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These are theoretical values based on typical DFT calculations for similar thiols)

OrbitalPredicted Energy (eV)Primary Character
HOMO-9.1Sulfur lone pair (n_S)
LUMO+1.5Antibonding σ(S-H) / σ(C-S)
HOMO-LUMO Gap10.6-

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and structural elucidation of a compound.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. For this compound, distinct signals would be expected for the thiol proton (-SH), the methylene (B1212753) protons adjacent to the sulfur (-CH₂S-), the methyl group protons (-CH₃), and the protons on the oxolane ring.

IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the absorption bands in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include the S-H stretching frequency, which is characteristic of thiols, as well as C-S, C-O, and C-H stretching and bending modes. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions. As a saturated molecule lacking extensive conjugation, this compound is not expected to absorb strongly in the visible region. Any absorption would likely occur in the deep UV range and correspond to n→σ* transitions originating from the lone pairs on the sulfur and oxygen atoms.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are theoretical predictions)

SpectroscopyFeaturePredicted ValueAssignment
¹H NMRChemical Shift (δ)~1.3 - 1.6 ppm-SH (thiol proton)
Chemical Shift (δ)~2.5 - 2.8 ppm-CH₂-S (methylene protons)
Chemical Shift (δ)~1.1 - 1.3 ppm-CH₃ (methyl protons)
Chemical Shift (δ)~1.7 - 3.8 ppmOxolane ring protons
IRFrequency (cm⁻¹)~2550 - 2600 cm⁻¹S-H stretch
Frequency (cm⁻¹)~650 - 750 cm⁻¹C-S stretch
Frequency (cm⁻¹)~1050 - 1150 cm⁻¹C-O-C stretch (ether)
UV-Visλ_max&lt; 220 nmn→σ* transitions

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the oxolane ring and the rotation around the single bonds give this compound a complex conformational landscape.

To explore this landscape, one can perform Potential Energy Surface (PES) scans by systematically rotating key dihedral angles and calculating the energy at each step. researchgate.net For this molecule, critical dihedral angles include the one defining the rotation of the methanethiol (B179389) group relative to the ring (C_ring-C_ring-C-S) and the rotation of the thiol group itself (C_ring-C-S-H). Such scans reveal the energy barriers between different conformers and help identify the most stable, low-energy structures. researchgate.net The oxolane ring itself can adopt various puckered conformations (e.g., envelope, twist), and the interaction between these ring conformations and the side chain orientation must be considered to locate the global energy minimum. researchgate.net

While PES scans are effective for exploring one or two degrees of freedom, Molecular Dynamics (MD) simulations provide a more comprehensive method for sampling the full conformational space. nih.gov By simulating the motion of the atoms over time at a given temperature, MD allows the molecule to overcome energy barriers and explore a wide range of conformations. nih.gov An MD trajectory can reveal the relative populations of different conformers, the pathways of interconversion between them, and the influence of solvent on the conformational equilibrium. This is particularly useful for a flexible molecule where multiple low-energy minima may be closely spaced and dynamically interconverting under standard conditions.

Reaction Mechanism Modeling and Transition State Characterization

The elucidation of reaction mechanisms involving this compound is a critical area of computational and theoretical chemistry. Understanding the pathways through which this thiol participates in chemical transformations provides valuable insights into its reactivity, potential applications, and biological activity. Computational modeling, particularly through quantum chemical calculations, allows for the detailed exploration of potential energy surfaces, identification of transition states, and characterization of reaction intermediates.

Theoretical studies on the reactions of thiols often focus on their nucleophilic character, particularly the reactivity of the thiolate anion. figshare.com For instance, in reactions such as Michael additions or nucleophilic substitutions, the deprotonated thiol group of this compound would be the primary reactive species. nih.govnih.gov Computational models can simulate the energetics of proton abstraction from the thiol group by a base, a crucial initial step in many of its reactions. rsc.org The reaction of thiols with electrophiles, such as α,β-unsaturated carbonyl compounds, has been computationally investigated to understand the influence of substituents on reactivity and mechanism. nih.gov These studies indicate that the reaction can proceed through various pathways, including 1,4-addition followed by ketonization, with the activation barriers being sensitive to the electronic nature of the substituents. nih.gov

For this compound, the presence of the oxolane ring and the methyl group at the 3-position introduces specific steric and electronic effects that would influence its reaction mechanisms. Theoretical modeling can quantify these effects on the stability of transition states and intermediates. For example, in a hypothetical reaction with an electrophile, the approach of the reagent to the sulfur atom would be sterically influenced by the adjacent methyl group and the conformation of the oxolane ring.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool for confirming that a calculated transition state structure indeed connects the reactants and products of a specific reaction step. nih.gov Starting from the geometry of a transition state (a first-order saddle point on the potential energy surface), the IRC method traces the minimum energy path downhill towards both the reactants and the products. nih.gov This provides a detailed picture of the geometric changes that occur as the reaction progresses.

In the context of this compound, an IRC calculation could be employed to verify the transition state for a variety of reactions. For example, in a thiol-ene reaction, where the thiol adds across a double bond, the transition state would involve the partial formation of a sulfur-carbon bond and the partial breaking of the S-H bond. wikipedia.org An IRC calculation would start at this transition state geometry and follow the reaction path in one direction to the reactants (this compound and the alkene) and in the other direction to the thioether product. wikipedia.org The resulting energy profile along the reaction coordinate provides a clear visualization of the reaction pathway and confirms the nature of the connected minima. nih.gov

Kinetic and Thermodynamic Parameters from Computational Data

Computational chemistry provides a robust framework for the prediction of kinetic and thermodynamic parameters that govern chemical reactions. nih.govnih.gov By calculating the Gibbs free energies of reactants, transition states, and products, key thermodynamic quantities such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be determined. figshare.com These values indicate the spontaneity and energetic favorability of a reaction.

Kinetic parameters, most notably the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), are derived from the energy difference between the reactants and the transition state. figshare.com These parameters are crucial for predicting reaction rates. Computational studies have been performed to determine these parameters for various reactions involving organosulfur compounds. nih.govresearchgate.net For instance, the free energies of activation for the reaction of different thiols with nitroxyl (B88944) have been calculated to understand the factors influencing the reaction pathway. figshare.com

For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate these parameters for its potential reactions. The table below presents hypothetical data for a representative reaction, illustrating the type of information that can be obtained.

ParameterReactant A + this compoundTransition StateProduct
Relative Enthalpy (kcal/mol) 0.0+15.2-25.8
Relative Gibbs Free Energy (kcal/mol) 0.0+18.5-22.1

This table is illustrative and does not represent experimentally or computationally verified data for this specific reaction.

Solvation Effects and Intermolecular Interactions

The chemical behavior of this compound in a condensed phase is significantly influenced by its interactions with the surrounding solvent molecules (solvation) and with other molecules of its own kind (intermolecular interactions). Computational models are instrumental in understanding these effects.

Solvation effects can be modeled using either explicit or implicit solvent models. Explicit models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to account for bulk solvent effects. figshare.com The choice of solvent can dramatically influence reaction mechanisms and kinetics. For example, computational studies on thiol-maleimide reactions have shown that the solvent choice can dictate whether the reaction proceeds through a base-catalyzed, nucleophile-initiated, or ion-pair mechanism. rsc.org For this compound, the polar ether linkage in the oxolane ring and the polarizable sulfur atom would lead to significant interactions with polar solvents.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are crucial for understanding the physical properties and self-assembly of this compound. The thiol group can act as a hydrogen bond donor (S-H···A) and a weak hydrogen bond acceptor (D-H···S). Computational studies on methanethiol clusters have identified stable dimer and trimer structures stabilized by S-H···S hydrogen bonds. rsc.org The presence of the oxygen atom in the oxolane ring of this compound introduces an additional hydrogen bond acceptor site, potentially leading to more complex intermolecular interaction patterns.

Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry plays a pivotal role in the rational design of novel derivatives of this compound with tailored properties for specific applications, such as in medicinal chemistry or materials science. nih.govnih.gov In silico methods allow for the virtual screening of large libraries of potential derivatives, predicting their properties and guiding synthetic efforts towards the most promising candidates. nih.govresearchgate.net

For example, if the goal is to design derivatives with enhanced biological activity, computational docking studies can be performed to predict the binding affinity and mode of interaction of virtual derivatives with a specific biological target, such as an enzyme active site. nih.gov Structure-activity relationships (SAR) can be developed by systematically modifying the structure of this compound and calculating relevant molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric parameters.

The following table illustrates a hypothetical in silico design study for derivatives of this compound, targeting a hypothetical enzyme.

DerivativeModificationCalculated Binding Affinity (kcal/mol)Predicted logP
Parent Compound --5.82.1
Derivative 1 Addition of a hydroxyl group to the methyl group-6.51.5
Derivative 2 Replacement of the methyl group with a trifluoromethyl group-7.22.8
Derivative 3 Introduction of a pyridine (B92270) ring attached to the thiol-8.12.3

This table is for illustrative purposes only. The presented values are hypothetical and not based on actual computational results.

By predicting the properties of novel derivatives, computational chemistry can significantly accelerate the discovery and development of new molecules with desired functionalities, building upon the structural framework of this compound.

Applications in Advanced Organic Synthesis and Material Science

(3-Methyloxolan-3-yl)methanethiol as a Chiral Building Block in Complex Molecule Synthesis

The demand for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research. enamine.net Chiral building blocks are fundamental to the asymmetric synthesis of complex molecular targets, enabling the production of single enantiomer drugs with improved efficacy and reduced side effects. enamine.netresearchgate.net The structure of this compound, featuring a stereogenic center, makes it a valuable synthon for introducing chirality into target molecules.

Synthesis of Heterocyclic Frameworks

Heterocyclic compounds are ubiquitous in biologically active molecules and functional materials. The oxolane (tetrahydrofuran) ring is a common motif in numerous natural products and pharmaceuticals. chemicalbook.com The synthesis of novel heterocyclic frameworks often relies on the strategic incorporation of functionalized building blocks. The thiol group in this compound offers a versatile handle for a variety of chemical transformations. For instance, intramolecular thiol-ene reactions are a powerful method for constructing sulfur-containing heterocycles. ncsu.edu

The inherent chirality of this compound can be exploited to direct the stereochemical outcome of cyclization reactions, leading to the formation of enantiomerically enriched heterocyclic products. The synthesis of complex heterocyclic systems can be envisioned through multi-step sequences where the thiol functionality is used to construct a new ring system appended to the oxolane core.

Reaction Type Potential Heterocyclic Product Significance
Intramolecular Thiol-Ene CyclizationThiolane-fused oxolanesAccess to novel bicyclic systems
Thiol-Yne CyclizationDihydrothiophene-fused oxolanesSynthesis of unsaturated sulfur heterocycles
Michael Addition/CyclizationThiane- and Thiepane-fused oxolanesConstruction of larger ring systems

Construction of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, where specific structural motifs are altered to improve biological activity or pharmacokinetic properties, is a key strategy in drug discovery. The oxolane ring is a structural feature of many natural products. chemicalbook.combeilstein-journals.org By incorporating this compound, medicinal chemists can create novel analogs with modified polarity and metabolic stability due to the presence of the oxolane and thiol groups.

The thiol group can serve as a nucleophile in substitution reactions or as a radical precursor, allowing for the attachment of this chiral fragment to various molecular scaffolds. nih.govbeilstein-journals.org This approach could lead to the discovery of new bioactive compounds with unique structure-activity relationships.

Role in Polymer Chemistry and Functional Materials Science

The unique properties of sulfur-containing polymers have led to their use in a wide array of applications, from advanced coatings to biomedical devices. nih.govrsc.org The presence of a reactive thiol group makes this compound a valuable monomer or modifying agent in polymer chemistry.

Thiol-Ene Click Chemistry Applications

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile tool for polymer synthesis and modification. magtech.com.cnacs.orgbohrium.com This reaction proceeds via a radical-mediated step-growth mechanism, offering numerous advantages such as high yields, insensitivity to oxygen, and mild reaction conditions. researchgate.netnih.gov this compound is an ideal candidate for thiol-ene reactions, where its thiol group can readily add across a carbon-carbon double bond.

This chemistry can be used to synthesize a variety of polymer architectures, including linear polymers, hyperbranched polymers, and cross-linked networks. magtech.com.cn The incorporation of the chiral oxolane moiety into the polymer structure can impart unique properties to the resulting material.

Thiol-Ene Product Type Reactants Potential Application
Functionalized PolymerThis compound + Alkene-functionalized polymerSurface modification, biocompatible coatings illinois.edu
Cross-linked NetworkThis compound + Multifunctional alkeneHydrogels, elastomers ncsu.edunih.gov
DendrimersThis compound + Branched alkene coreDrug delivery, catalysis

Polymer Modification and Cross-Linking

The thiol group of this compound can be utilized to modify the properties of existing polymers. For example, it can be grafted onto polymers containing electrophilic groups to introduce the chiral oxolane functionality. This can alter the polymer's solubility, thermal properties, and biocompatibility.

Furthermore, as a dithiol or polythiol precursor (through appropriate derivatization), this compound could act as a cross-linking agent. ncsu.edursc.org Cross-linking is a crucial process for enhancing the mechanical properties of polymers, transforming them from liquids or soft solids into robust materials. mdpi.comacs.org The introduction of disulfide bonds through thiol oxidation provides a mechanism for creating reversible cross-links, leading to self-healing or degradable materials. nih.gov

Development of Specialty Monomers and Initiators

This compound can be chemically modified to create novel specialty monomers for polymerization. For instance, esterification or amidation of a precursor carboxylic acid could yield acrylate (B77674) or acrylamide (B121943) monomers bearing the chiral thiol-oxolane moiety. Such monomers could be polymerized to produce polymers with pendant thiol groups, which are valuable for post-polymerization modification. rsc.orgresearchgate.net

Moreover, the development of chiral initiators for polymerization allows for the synthesis of stereoregular polymers with controlled helicity. iupac.orgwikipedia.org While not a direct initiator itself, derivatives of this compound could be designed to act as chiral initiators or as part of a catalytic system for asymmetric polymerization, leading to materials with unique chiroptical properties. chemscene.combritannica.comnih.gov

No Published Research Found for this compound in Specified Advanced Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data on the applications of the chemical compound This compound in the specific fields of advanced organic synthesis and material science as outlined.

The investigation sought to find information on the compound's potential contributions to catalysis and ligand design, including its use in Metal-Organic Frameworks (MOFs) and as a ligand for transition metal catalysis. Additionally, a search was conducted for its application in non-biological chemical sensing and detection platforms.

Advanced Analytical Methodologies for the Study of 3 Methyloxolan 3 Yl Methanethiol

Gas Chromatography (GC) Method Development

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a thermally stable compound like (3-methyloxolan-3-yl)methanethiol, various GC-based methods can be developed to ensure its accurate identification and quantification.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns (typically with an internal diameter of 0.1 to 0.25 mm) to provide a large number of theoretical plates, leading to excellent separation efficiency. For the analysis of this compound, an HRGC method would typically employ a column with a stationary phase of intermediate polarity, such as one containing a trifluoropropyl or a polyethylene (B3416737) glycol (wax) functionality. These phases offer good selectivity for sulfur compounds.

The selection of the stationary phase is critical. A non-polar phase might not provide sufficient retention and selectivity, while a highly polar phase could lead to excessive retention and peak tailing. The optimal temperature program would start at a low initial temperature to trap the volatile thiol at the head of the column, followed by a controlled ramp to elute the compound as a sharp peak.

Illustrative HRGC Parameters for Thiol Analysis:

ParameterValue
Column DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C (Splitless mode)
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min
Detector Sulfur Chemiluminescence Detector (SCD)

This table presents typical parameters for the analysis of volatile sulfur compounds and should be considered illustrative for this compound.

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity and resolving power compared to conventional one-dimensional GC. researchgate.net This is particularly advantageous for analyzing trace-level compounds in highly complex matrices, such as food and environmental samples where this compound might be found. researchgate.net

In a GCxGC system, the effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional separation space, which can resolve compounds that co-elute in a single-column separation. For the analysis of this compound, a typical GCxGC setup might involve a non-polar primary column and a polar secondary column. This arrangement separates compounds based on their boiling points in the first dimension and their polarity in the second dimension. The enhanced separation provided by GCxGC can be crucial for distinguishing the target analyte from isomeric interferences and other matrix components. researchgate.net

Table of Potential GCxGC Column Combinations for Thiol Analysis:

First Dimension Column (Non-polar)Second Dimension Column (Polar)
DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-WAX (1.5 m x 0.1 mm, 0.1 µm)
RTX-1 (30 m x 0.25 mm, 0.25 µm)SolGel-WAX (1.5 m x 0.1 mm, 0.1 µm)

This table provides examples of column sets that could be effective for the GCxGC analysis of volatile sulfur compounds.

Chiral Gas Chromatography for Enantiomeric Separation

Many aroma compounds, including thiols, are chiral, and their enantiomers can exhibit different sensory properties. acs.orgactapol.net It is plausible that this compound exists as a pair of enantiomers due to the chiral center at the 3-position of the oxolane ring. Chiral gas chromatography is the technique of choice for separating these enantiomers.

This is typically achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin (B1172386). The choice of the specific cyclodextrin derivative is critical for achieving enantiomeric resolution. For sulfur compounds, permethylated or acetylated beta- and gamma-cyclodextrins have shown good results. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The ability to separate and quantify the individual enantiomers of this compound would be essential for understanding its sensory impact and biosynthesis.

Hyphenated Techniques for Comprehensive Analysis

Hyphenating chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. This technique is particularly useful for trace-level analysis in complex matrices by minimizing interferences. In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly improves the signal-to-noise ratio.

For this compound, a GC-MS/MS method would involve identifying a unique precursor-to-product ion transition. This would allow for its highly selective detection even in the presence of co-eluting compounds that may share the same nominal mass.

Illustrative GC-MS/MS Parameters for a Thiol Compound:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Precursor Ion (m/z) [Molecular Ion]+ or a major fragment ion
Product Ion (m/z) A characteristic fragment ion
Collision Energy Optimized for maximum product ion intensity

This table outlines the key parameters that would need to be optimized for a specific GC-MS/MS method for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While GC is well-suited for volatile thiols, liquid chromatography-mass spectrometry (LC-MS/MS) provides an alternative approach, particularly for less volatile or thermally labile thiols. A key challenge in the LC-MS analysis of thiols is their poor ionization efficiency in common electrospray ionization (ESI) sources. To overcome this, derivatization is often employed. nih.gov

A common strategy involves reacting the thiol group with a derivatizing agent that introduces a readily ionizable moiety, such as a quaternary ammonium (B1175870) group or a proton-affine functional group. This enhances the ESI response and allows for sensitive detection by MS/MS. For this compound, derivatization followed by reversed-phase LC separation and MS/MS detection in MRM mode could provide a highly sensitive and selective analytical method. This approach would be particularly valuable for analyzing the compound in liquid samples or when pre-concentration techniques are required. nih.gov

Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. researchgate.net As compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a heated sniffing port. oup.com A trained analyst or panel sniffs the eluate and records the time, intensity, and description of any detected odors. researchgate.net

This methodology is indispensable for sensory analysis as it directly links a specific chemical compound to its perceived aroma characteristic. For a potent odorant like this compound, which contributes significantly to the aroma of products like coffee, GC-O is crucial for determining its "odor activity." nih.govepa.gov While an instrumental detector can quantify the concentration of a compound, GC-O assesses its sensory relevance, which is a function of both its concentration and its odor threshold. nih.gov By correlating the instrumental data with the sensory feedback from the olfactometry port, researchers can pinpoint the exact compounds responsible for the characteristic aroma profile of a sample. frontiersin.org

High-Sensitivity Detection Methods for Trace Analysis

Given that this compound is often present at trace levels (ng/L or ppt), high-sensitivity detectors are essential for its accurate quantification.

The Flame Photometric Detector (FPD) is a sulfur-selective detector commonly used in gas chromatography. ansi.org Its operation is based on the principle that when sulfur-containing compounds are combusted in a hydrogen-rich flame, they form an excited-state sulfur dimer (S₂*) which emits light at specific wavelengths (approximately 300 to 500 nm) as it returns to its ground state. scioninstruments.comdavidsonanalytical.co.uk An optical filter allows only these characteristic wavelengths to reach a photomultiplier tube (PMT), which generates a signal proportional to the amount of sulfur. scioninstruments.comdavidsonanalytical.co.uk

A significant advancement in this technology is the Pulsed Flame Photometric Detector (PFPD). The PFPD generates a pulsed flame, which provides a time dimension to the emission analysis. oup.comysi.com This pulsing allows for temporal separation of the sulfur emission from interfering hydrocarbon emissions, dramatically increasing both selectivity (up to 10⁶ S/C) and sensitivity (10-fold increase over conventional FPD). davidsonanalytical.co.ukpetro-online.comgassite.com The PFPD can achieve detection limits in the low parts-per-billion (ppb) to picogram range, making it exceptionally well-suited for the trace analysis of thiols like this compound. ysi.comnih.gov Furthermore, the PFPD exhibits a linear and equimolar response to sulfur, which simplifies calibration and allows for the estimation of total sulfur content by summing the individual peak areas. ysi.competro-online.com

Table 1: Comparison of Detection Limit Estimates for Various Volatile Sulfur Compounds by GC-PFPD

Compound Method Detection Limit (MDL) (ppbv) Absolute Instrument Sensitivity (AIS) (ppbv)
Hydrogen Sulphide (H₂S) 2.59 0.90
Carbonyl Sulphide (COS) 0.36 Not Reported
Methyl Mercaptan (CH₃SH) 2.21 0.51
Dimethyl Sulphide (DMS) 2.76 0.092
Carbon Disulphide (CS₂) 1.47 Not Reported
Dimethyl Disulphide (DMDS) 0.55 0.009

Data sourced from a study on detection limits for volatile sulfur compounds, illustrating the high sensitivity of the PFPD detector. researchgate.netnih.govnethouse.ru

Thiols like this compound are not naturally fluorescent, which necessitates a chemical modification step known as derivatization to make them detectable by highly sensitive fluorescence detectors, typically coupled with High-Performance Liquid Chromatography (HPLC). mdpi.com This pre- or post-column reaction involves tagging the thiol group with a fluorogenic reagent (a fluorophore). mdpi.comresearchgate.net The resulting derivative is highly fluorescent and can be detected at very low concentrations.

The process offers excellent selectivity, as the reagents are often specific to the sulfhydryl group (-SH). mdpi.com This is crucial when analyzing complex biological or food matrices where numerous other compounds could interfere with detection. Several classes of derivatization reagents are available for thiol analysis.

Table 2: Common Fluorogenic Derivatization Reagents for Thiol Analysis

Reagent Class Example Reagent Comments
Benzofurazans 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) Forms stable, highly fluorescent derivatives with thiols. researchgate.netstarshinechemical.com
Benzofurazans 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) A widely used reagent for labeling primary and secondary amines and thiols. tcichemicals.com
Maleimides N-(9-Acridinyl)maleimide (NAM) Reacts specifically with sulfhydryl groups to yield fluorescent adducts. tcichemicals.com
Bimanes Monobromobimane (mBBr) A common reagent that forms stable and fluorescent thioethers upon reaction with thiols. mdpi.com

This table summarizes key reagents used to enable the sensitive fluorescence detection of thiols.

Sample Preparation and Enrichment Techniques for Complex Matrices

Effective sample preparation is paramount to isolate and concentrate trace analytes like this compound from the sample matrix, thereby enhancing detection sensitivity and minimizing interferences.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique. nih.gov It utilizes a fused silica (B1680970) fiber coated with a sorbent material. The fiber is exposed to the sample's headspace (Headspace-SPME or HS-SPME), and volatile analytes partition from the gas phase onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the GC injector, where the trapped analytes are thermally desorbed onto the analytical column. nih.gov

The choice of fiber coating is critical for the efficient extraction of target compounds. For volatile sulfur compounds, mixed-phase fibers are often superior. researchgate.net

Table 3: Common SPME Fibers for Volatile and Sulfur Compound Analysis

Fiber Coating Abbreviation Primary Application
Divinylbenzene/Carboxen/Polydimethylsiloxane DVB/CAR/PDMS Broad range of volatiles (C3-C20), including sulfur compounds and flavor compounds. nih.govsigmaaldrich.com
Carboxen/Polydimethylsiloxane CAR/PDMS Trace-level volatiles and low molecular weight compounds. d-nb.inforesearchgate.net
Polydimethylsiloxane/Divinylbenzene PDMS/DVB Volatile amines and nitro-aromatic compounds. sigmaaldrich.com
Polyacrylate PA Polar semi-volatile compounds. sigmaaldrich.com

Selection of the appropriate fiber is crucial for optimizing the extraction of specific analytes like this compound.

Optimization of extraction parameters such as temperature, time, and salt addition is crucial for maximizing sensitivity. nih.gov For instance, increasing the extraction temperature can enhance the volatilization of analytes into the headspace, while the addition of salt can increase the ionic strength of aqueous samples, promoting the partitioning of volatile compounds into the headspace (the "salting-out" effect). nih.gov

Dynamic Headspace (DHS) analysis, also known as purge-and-trap, is a more exhaustive extraction technique compared to static methods like SPME. nih.govkoreascience.kr In DHS, a continuous flow of inert gas (like nitrogen or helium) is passed through the sample's headspace, purging the volatile compounds. chromatographyonline.comfoodsciencejournal.com These purged volatiles are then concentrated onto a sorbent trap. After the sampling period, the trap is rapidly heated, and the desorbed analytes are transferred to the GC for analysis. gcms.cz

This continuous purging disrupts the equilibrium between the sample and the headspace, leading to a more complete extraction of volatiles from the matrix. chromatographyonline.com This makes DHS particularly advantageous for detecting trace and ultra-trace level compounds. gcms.cz Key parameters that require careful optimization include the purge gas flow rate, total purge volume, and incubation temperature. chromatographyonline.comresearchgate.net While SPME is often simpler and less expensive, DHS can provide superior sensitivity, especially for semi-volatile compounds. oup.comnih.gov The choice between SPME and DHS depends on the specific analytical goals, the concentration of the target analyte, and the complexity of the sample matrix. nih.govnih.gov

Quantitative Analytical Approaches and Calibration Strategies

The accurate quantification of this compound, a potent aroma compound, in various matrices such as coffee, necessitates highly sensitive and selective analytical methodologies. Given its volatility and typically low concentrations, its measurement presents a significant analytical challenge. The prevailing and most reliable methods for the quantification of this and other key odorants rely on chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). To ensure accuracy and precision, these methods are almost invariably paired with stable isotope dilution analysis (SIDA).

Stable Isotope Dilution Analysis (SIDA) is recognized as the state-of-the-art technique for the accurate quantification of volatile aroma compounds. This approach involves the synthesis of an isotopically labeled version of the analyte, in this case, this compound, where one or more atoms are replaced by a heavier isotope (e.g., deuterium (B1214612), ¹³C). A known amount of this labeled internal standard is added to the sample at the earliest stage of sample preparation. The standard co-extracts and co-chromatographs with the native analyte, experiencing the same matrix effects and potential losses during the analytical procedure. The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. This method effectively compensates for variations in sample work-up and matrix-induced signal suppression or enhancement, leading to highly accurate and robust results. The use of SIDA is crucial for overcoming the challenges associated with the analysis of trace-level thiols in complex food matrices. ub.edu

Gas chromatography is the primary separation technique for volatile compounds like this compound. High-resolution capillary GC columns, such as those with a DB-624 or similar stationary phase, are employed to separate the target analyte from other volatile components in the sample extract. imreblank.ch The separated compounds are then introduced into a mass spectrometer, which serves as a highly selective and sensitive detector. The mass spectrometer is typically operated in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and achieve the low detection limits required for aroma analysis. In SIM mode, the instrument is set to detect specific mass-to-charge ratio (m/z) ions that are characteristic of the analyte and its labeled internal standard.

Sample preparation is a critical step in the quantitative analysis of this compound. Headspace solid-phase microextraction (HS-SPME) is a commonly used, solvent-free technique for extracting and concentrating volatile compounds from a sample matrix. imreblank.ch This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample. The volatile analytes, including this compound, adsorb onto the fiber, which is then transferred to the hot injector of the gas chromatograph for thermal desorption and analysis.

Calibration is essential for establishing the relationship between the measured signal and the concentration of the analyte. In SIDA, calibration curves are constructed by analyzing a series of standard solutions containing a fixed concentration of the isotopically labeled internal standard and varying concentrations of the native analyte. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The resulting linear regression is then used to calculate the concentration of this compound in unknown samples. Key parameters of the calibration, such as the limit of detection (LOD) and the limit of quantification (LOQ), are determined to define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

The following interactive table provides a representative example of a calibration dataset for the quantification of a key coffee thiol using GC-MS with SIDA. While the specific values are illustrative for a related thiol, they demonstrate the typical parameters and performance characteristics of such an analytical method.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.115001500000.01
0.575001500000.05
1.0150001500000.10
5.0750001500000.50
10.01500001500001.00
20.03000001500002.00

Based on such a calibration, the following analytical performance characteristics can be derived:

ParameterValueDescription
Linear Range 0.1 - 20.0 ng/mLThe concentration range over which the instrumental response is proportional to the analyte concentration.
Correlation Coefficient (R²) > 0.998A measure of how well the calibration data fit the linear regression model.
Limit of Detection (LOD) ~0.03 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from the background noise.
Limit of Quantification (LOQ) ~0.1 ng/mLThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Q & A

Q. What are the optimal synthetic routes for (3-methyloxolan-3-yl)methanethiol, and how can AI-driven tools improve reaction planning?

  • Methodological Answer : Retrosynthetic analysis using AI models (e.g., Template_relevance Pistachio, Reaxys_biocatalysis) can predict feasible one-step synthesis pathways by leveraging reaction databases. For example, precursor scoring algorithms prioritize reagents like thionyl chloride (SOCl₂) or LiAlH₄ for functional group transformations . Experimental validation should focus on minimizing side reactions, such as oxidation of the thiol group, by optimizing conditions (e.g., inert atmosphere, low temperature).

Q. How can structural stability and conformational dynamics of this compound be analyzed experimentally and computationally?

  • Methodological Answer : Computational studies (DFT, molecular dynamics) using basis sets like cc-pVTZ can predict conformational minima and non-covalent interactions (e.g., S–H···O hydrogen bonding). Experimentally, NMR (¹H/¹³C) and IR spectroscopy validate stereoelectronic effects, such as the influence of the methyl group on oxolane ring puckering . For advanced analysis, cryogenic X-ray crystallography resolves torsional angles between the thiol and oxolane moieties .

Q. What are the key hazards and safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS classifications (e.g., H315 for skin irritation) and implement protocols for dust suppression (N₂-purged gloveboxes) and ventilation (fume hoods with HEPA filters). Emergency measures include neutralization of spills with activated charcoal or calcium oxide. Safety data sheets (SDS) for structurally similar thiols (e.g., methanethiol) provide supplementary guidelines .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the selectivity of this compound synthesis?

  • Methodological Answer : Catalysts like K₂WO₄/alumina enhance methanethiol selectivity (≥90%) by balancing Lewis acid sites (for methanol activation) and basic sites (for H₂S adsorption). Adjusting promoter metals (e.g., K vs. Na) modulates surface acidity: weaker acids (K₂CO₃) reduce dimethyl sulfide byproducts but lower methanol conversion rates (47–56%) . In situ DRIFTS or TPD-MS can monitor active site behavior during thiolation.

Q. What mechanistic insights explain the biological activity of this compound derivatives?

  • Methodological Answer : The thiol group forms disulfide bonds with cysteine residues in enzymes (e.g., thioredoxin reductase), disrupting redox homeostasis. SAR studies on analogs (e.g., bromo-fluorophenyl methanethiols) show halogen substituents enhance binding to hydrophobic pockets in bacterial targets (MIC: 2–8 µg/mL against S. aureus) . Fluorescence quenching assays or SPR quantify target engagement kinetics.

Q. How can environmental interactions of this compound be modeled to assess atmospheric or ecological impacts?

  • Methodological Answer : Global climate models (GCMs) integrate methanethiol emission data from oceanic/geothermal sources to predict aerosol formation (e.g., sulfate particles from SO₂ oxidation). Field studies in hydrothermal vent ecosystems (e.g., Southern Ocean) use GC-MS to quantify methanethiol fluxes (0.1–3.2 nM/L) and correlate with microbial methanogenesis pathways .

Q. What contradictions exist in the literature regarding the reactivity of this compound under oxidative conditions?

  • Methodological Answer : Discrepancies arise in oxidation product profiles: KMnO₄ in acidic media yields sulfonic acids, while CrO₃ produces sulfoxides. Confounding factors include steric hindrance from the 3-methyl group, which slows oxidation rates by 40% compared to unsubstituted oxolane-thiols. Controlled experiments with isotopically labeled O₂ (¹⁸O₂) track oxygen incorporation pathways .

Critical Research Gaps

  • Synthetic Challenges : Scalable purification methods for thiol-containing oxolanes (e.g., chromatography under reducing conditions).
  • Biological Targets : Unresolved proteomic interactions in eukaryotic systems (e.g., human glutathione pathways).
  • Environmental Fate : Long-term stability in marine ecosystems and bioaccumulation potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.